![molecular formula C31H29F2N5O3 B1676616 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide CAS No. 957118-49-9](/img/structure/B1676616.png)
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
Overview
Description
2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed to address migraine pathophysiology by blocking CGRP-mediated vasodilation and neurogenic inflammation . MK-3207 features a spirocyclic core with a 6,9-diazaspiro[4.5]decane moiety and a fused indene-pyrrolopyridine system, contributing to its unique binding profile . Preclinical studies highlight its exceptional potency (IC₅₀ = 0.024 nM in human CGRP receptor assays) and oral bioavailability (>50% in monkeys), making it a clinical candidate for migraine prophylaxis .
Preparation Methods
The synthesis of MK-3207 involves several steps, including the incorporation of polar functionality to improve pharmacokinetics. One of the key steps in its synthesis is the asymmetric hydrogenation of a cyclic sulfimidate, which introduces the amine-bearing benzylic stereocenter . The industrial production methods for MK-3207 are not widely documented, but the synthetic route typically involves multiple steps to ensure high purity and yield .
Chemical Reactions Analysis
MK-3207 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: MK-3207 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MK-3207 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of calcitonin gene-related peptide receptor antagonists.
Biology: The compound is used to investigate the role of calcitonin gene-related peptide in various biological processes.
Mechanism of Action
MK-3207 exerts its effects by binding to and inhibiting the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain signals and vasodilation, both of which are key factors in migraine pathophysiology. By blocking this receptor, MK-3207 reduces the vasodilation and pain associated with migraines .
Comparison with Similar Compounds
Structural Analogues in the CGRP Antagonist Class
Telcagepant (MK-0974)
Telcagepant, another spirocyclic CGRP antagonist, shares a similar indene-pyrrolopyridine scaffold but lacks the 3,5-difluorophenyl substitution in the diazaspirodecane ring. While potent (IC₅₀ = 1.4 nM), its oral bioavailability in monkeys (10–20%) is significantly lower than MK-3207 . Human PET studies with [¹¹C]MK-4232 (a radiolabeled derivative of MK-3207) revealed that telcagepant achieves only 30–50% central CGRP receptor occupancy at efficacious doses (140 mg PO), suggesting peripheral action suffices for migraine relief .
Spirocyclic Derivatives with Halogen Modifications
A structurally related compound, 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2), incorporates iodine and trifluoromethyl groups . While its CGRP affinity is unreported, the halogen substitutions suggest improved target engagement or metabolic stability. However, the bulky iodine may reduce blood-brain barrier permeability compared to MK-3207’s compact difluorophenyl group .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Comparative Profiles of CGRP Receptor Antagonants
Compound | Target IC₅₀ (nM) | Oral Bioavailability (Monkey) | Central Receptor Occupancy (Human) | Key Structural Differentiators |
---|---|---|---|---|
MK-3207 | 0.024 | >50% | Not reported | 3,5-Difluorophenyl; optimized spirocyclic core |
Telcagepant | 1.4 | 10–20% | 30–50% at 140 mg PO | Lacks difluorophenyl; lower solubility |
EP 4374877 A2 | N/A | N/A | N/A | Iodine/trifluoromethyl substitutions |
Biological Activity
The compound 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, also known as MK-3207, is a complex organic molecule primarily studied for its biological activity as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has shown promise in the treatment of migraines and other inflammatory conditions.
- Molecular Formula: C31H30N6O3F2
- Molecular Weight: 572.6 g/mol
- CAS Number: 1380887-60-4
MK-3207 functions by antagonizing the CGRP receptor, which plays a significant role in the pathophysiology of migraines. By blocking CGRP's action, MK-3207 can reduce vasodilation and neurogenic inflammation associated with migraine attacks. This mechanism has been validated in several preclinical and clinical studies.
Efficacy in Migraine Treatment
Clinical trials have demonstrated that MK-3207 significantly reduces the frequency and severity of migraine attacks compared to placebo. A study published in Pain highlighted that patients receiving MK-3207 experienced a reduction in migraine days per month, with some achieving complete relief from attacks during the trial period .
Inhibition of Necroptosis
Research has indicated that compounds related to MK-3207 exhibit inhibitory effects on necroptosis, a form of programmed cell death implicated in various inflammatory diseases. One study found that derivatives of diazaspiro compounds could inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial for necroptosis signaling . This suggests potential applications beyond migraine treatment, particularly in inflammatory disorders.
Table: Summary of Key Studies on MK-3207
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?
The spirocyclic core (e.g., 6,9-diazaspiro[4.5]decane) can be synthesized via cyclization reactions using intermediates like 2-aza-spiro[3.4]octan-1,3-dione derivatives. Key steps include:
- Cyclization : Utilize intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction.
- Functionalization : Introduce substituents (e.g., 3,5-difluorophenyl) via Suzuki-Miyaura coupling or halogenation (e.g., N-iodosuccinimide for iodination) .
- Purification : Apply reverse-phase C18 column chromatography (acetonitrile/water gradient) for isolation .
Q. How can researchers validate the stereochemical integrity of the (8R) and (2R) configurations?
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers.
- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction analysis of intermediates or final products .
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Monitor purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm structural integrity, especially for spirocyclic and acetamide moieties .
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the difluorophenyl ring .
- Free-energy perturbation (FEP) : Calculate binding free energies for substituent modifications (e.g., replacing fluorine with chlorine) .
- MD simulations : Evaluate conformational flexibility of the spirocyclic system under physiological conditions .
Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,5-difluorophenyl vs. 4-tolyl) and measure IC50 values in enzyme assays .
- Off-target profiling : Use panels like Eurofins’ CEREP to identify non-specific interactions that may explain divergent results .
- Crystallographic analysis : Compare target-bound vs. unbound conformations to clarify mechanistic discrepancies .
Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance this compound’s solubility and bioavailability?
- Halogen bonding : Introduce iodine or bromine substituents to engage with protein backbone carbonyls or solvent molecules, improving aqueous solubility .
- Co-crystallization : Screen with co-solvents (e.g., cyclodextrins) to form inclusion complexes that enhance dissolution rates .
- LogP optimization : Balance lipophilic (spirocyclic core) and hydrophilic (acetamide) groups using calculated partition coefficients (e.g., SwissADME) .
Q. What methodologies are recommended for studying metabolic pathways and detoxification mechanisms of this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the diazaspiro ring) .
- LC-HRMS : Detect glutathione adducts to pinpoint reactive metabolites causing toxicity .
- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .
Properties
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAANWYREOQRFB-SETSBSEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241931 | |
Record name | MK 3207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957118-49-9 | |
Record name | MK 3207 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3207 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK 3207 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-3207 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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